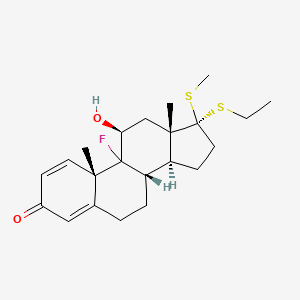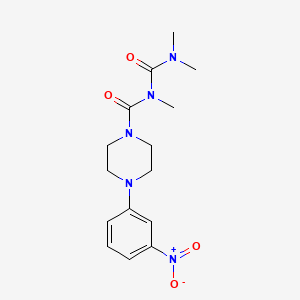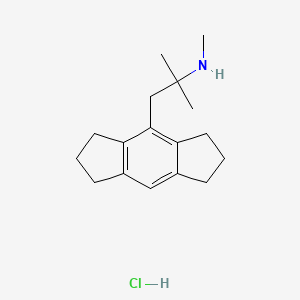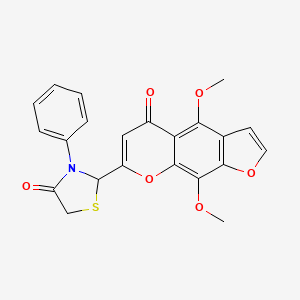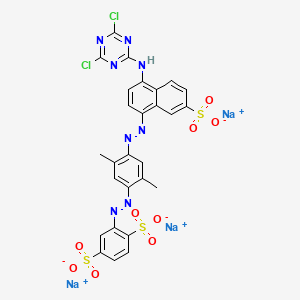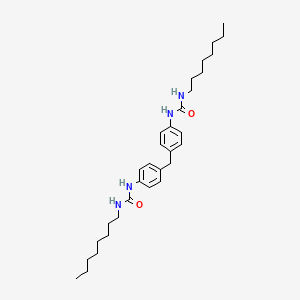
N,N''-(Methylenedi-4,1-phenylene)bis(N'-octylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Reaction product of Diphenylmethanediisocyanate, Octylamine and Oleylamine (molar ratio 1:1.86:0.14)” is a complex chemical substance formed by the reaction of diphenylmethanediisocyanate with octylamine and oleylamine. This compound is characterized by its unique molecular structure, which includes both aromatic and aliphatic components, making it versatile for various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of diphenylmethanediisocyanate with octylamine and oleylamine in a specific molar ratio of 1:1.86:0.14. The reaction typically occurs under controlled conditions, including a specific temperature range and the presence of a catalyst to facilitate the reaction. The process involves the formation of urea linkages between the isocyanate groups of diphenylmethanediisocyanate and the amine groups of octylamine and oleylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in the specified molar ratio. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms with fewer double bonds or other changes in the molecular structure.
Wissenschaftliche Forschungsanwendungen
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reaction product of diphenylmethanediisocyanate and toluenediisocyanate with octylamine and oleylamine: This compound has a similar structure but includes toluenediisocyanate, which alters its chemical properties and applications.
Reaction product of diphenylmethanediisocyanate with other aliphatic amines: These compounds have different aliphatic amines, leading to variations in their chemical behavior and uses.
Uniqueness
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine is unique due to its specific molar ratio and the combination of aromatic and aliphatic components. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
122886-55-9 |
|---|---|
Molekularformel |
C31H48N4O2 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
1-octyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H48N4O2/c1-3-5-7-9-11-13-23-32-30(36)34-28-19-15-26(16-20-28)25-27-17-21-29(22-18-27)35-31(37)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-25H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
InChI-Schlüssel |
CWSYHECTOJPFDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



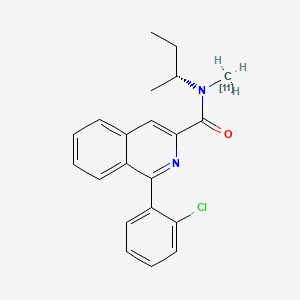
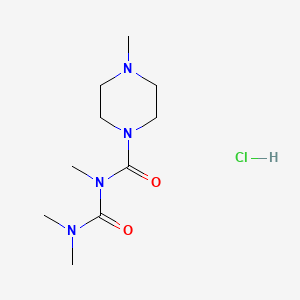
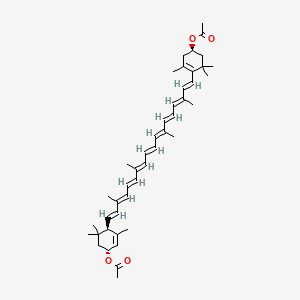

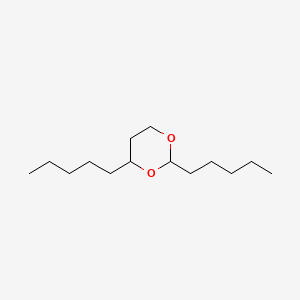
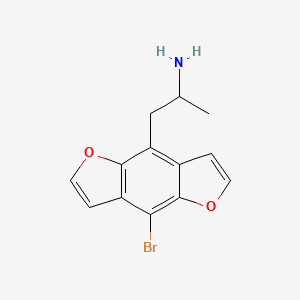
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
